N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound belonging to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds contain a 1,2,4-triazole ring substituted by a phenyl group.
Preparation Methods
The synthesis of N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the use of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as a key scaffold. The synthetic routes often include steps such as nucleophilic substitution, cyclization, and functional group transformations. Reaction conditions may vary, but common reagents include bases like sodium hydride or potassium carbonate, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon .
Chemical Reactions Analysis
N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of serine/threonine-protein kinase pim-1, which plays a role in cell proliferation and survival . The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar compounds to N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine include:
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound also belongs to the phenyl-1,2,4-triazoles class and has similar structural features.
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenylacetamide: Another compound with a phenylpyridazine structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs .
Properties
Molecular Formula |
C13H12ClN5 |
---|---|
Molecular Weight |
273.72 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C13H12ClN5/c1-9-16-17-13-7-6-12(18-19(9)13)15-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,18) |
InChI Key |
CWSNAEGQLBIARC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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